Dicyandiamide

Description

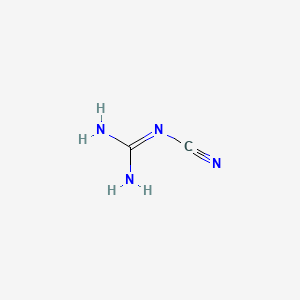

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyanoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26591-10-6 | |

| Record name | Guanidine, N-cyano-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020354 | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13 | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.400 @ 25 °C/4 °C, 1.4 g/cm³ | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000171 [mmHg] | |

| Record name | Cyanoguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS | |

CAS No. |

461-58-5 | |

| Record name | Dicyandiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyandiamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9B1R0C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

209.5 °C, 211 °C | |

| Record name | CYANOGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYANDIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

dicyandiamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyandiamide (DCD), scientifically known as cyanoguanidine, is a white, crystalline, water-soluble organic compound with the chemical formula C2H4N4.[1] It is the dimer of cyanamide (B42294) and a nitrile derivative of guanidine (B92328).[2] this compound is a versatile chemical intermediate with a wide array of applications, ranging from the synthesis of melamine, pharmaceuticals, and other organic chemicals to its use in agriculture as a slow-release fertilizer and nitrification inhibitor.[1][3] It also serves as a curing agent for epoxy resins and as a flame retardant.[1][4] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound is a member of the guanidines and is a nitrile.[4] Its structure consists of a guanidine group where one of the amino hydrogens is substituted by a cyano group.[4][5]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-cyanoguanidine[5] |

| Synonyms | Cyanoguanidine, Dicyanodiamide, N-Cyanoguanidine, DCD, DICY[1][5] |

| CAS Number | 461-58-5[5] |

| EC Number | 207-312-8[1] |

| Molecular Formula | C2H4N4[1][5] |

| Molecular Weight | 84.08 g/mol [5][6] |

| InChI Key | QGBSISYHAICWAH-UHFFFAOYSA-N[5][7] |

| SMILES | C(#N)N=C(N)N[5] |

Physicochemical Properties

This compound is a white, odorless, crystalline powder that is stable under dry conditions.[4][6][8] It is soluble in water, alcohol, ethylene (B1197577) glycol, and dimethylformamide, but nearly insoluble in nonpolar organic solvents like ether and benzene.[1][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder[4][8] |

| Melting Point | 208-211 °C[4] |

| Boiling Point | 229.8 °C at 760 mmHg[9] |

| Density | 1.40 g/cm³[4][2] |

| Solubility in Water | 2.26 g/100 mL at 13 °C; solubility increases in hot water[1][8] |

| Solubility in Ethanol | 1.2 g/100 mL at 13 °C[1] |

| pKa | 0.73 ± 0.70 (Predicted)[9] |

| LogP | -1.2 to 0.14148[5][9] |

| Vapor Pressure | 0.068 mmHg at 25°C[9] |

Chemical Properties

Stability and Reactivity this compound is stable when dry but can be sensitive to moisture.[4][6] It is incompatible with strong acids, strong oxidizing agents, and strong bases.[4][8] Mixtures with ammonium (B1175870) nitrate (B79036) or potassium chlorate (B79027) can be powerful explosives.[8]

Decomposition Upon heating, particularly above 80 °C, it can slowly decompose, yielding ammonia.[10] When heated to 150 °C, it polymerizes to form melamine.[1] Hazardous decomposition products upon combustion include hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and ammonia.[8]

Experimental Protocols

Synthesis of this compound

A common industrial method for synthesizing this compound involves the dimerization of cyanamide in an aqueous solution.[4][10]

Methodology:

-

Preparation of Cyanamide Solution: A suspension of calcium hydrogen cyanide, obtained from the hydrolysis of calcium cyanamide, is filtered under reduced pressure to remove calcium hydroxide.[4] Carbon dioxide is then introduced into the filtrate to precipitate calcium as calcium carbonate, yielding a cyanamide solution.[4]

-

Dimerization: The resulting 25% cyanamide solution is adjusted to a pH of 8-9.[4][10]

-

Heating: The solution is maintained at approximately 80 °C for 2 hours to facilitate the complete conversion of cyanamide to this compound.[4][10] The optimal temperature for the maximum rate of this compound formation is pH-dependent (e.g., pH 9.1 at 80 °C).[4]

-

Crystallization: The hot liquor is filtered and then transferred to a vacuum crystallizer for cooling, which induces the crystallization of this compound.[4][10]

-

Separation and Drying: The this compound crystals are separated using continuous centrifuges and then dried in rotary driers.[4][10] The final industrial product typically has a purity of 99%.[4]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the determination and quantification of this compound in various matrices, such as fertilizers and milk powder.[11][12]

Methodology for this compound in Fertilizers: [12][13]

-

Sample Preparation: A known weight of the fertilizer sample is dissolved or suspended in water, often with the aid of an ultrasonic bath to ensure complete dissolution.[13]

-

Internal Standard: A known amount of an internal standard, such as methyl this compound, is added to the filtered sample solution.[13]

-

Chromatographic Separation: The solution is injected onto a reversed-phase C18 column.[13] An isocratic mobile phase, for example, a mixture of water and acetonitrile (B52724) with a buffer like triethanolamine, is used for elution.[14]

-

Detection: A UV detector set at a wavelength of 220 nm is used for detection.[13]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve generated from standard solutions of known concentrations (e.g., 1 to 50 mg/L).[12]

Methodology for this compound in Milk Powder: [11]

-

Extraction: 1.0 g of milk powder is vortexed with 2.0 mL of deionized water, followed by the addition of 8.0 mL of acetonitrile and further vortexing.[11]

-

Centrifugation: The mixture is centrifuged at 10,000 rpm for 10 minutes.[11]

-

Filtration: The supernatant is collected and filtered through a 0.45 μm filter before HPLC analysis.[11]

-

Analysis: Quantification is typically performed using an external standard method with a calibration curve established from a series of standard solutions (e.g., 0.05 to 50 µg/mL).[11] For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[11][15]

This compound Synthesis, Properties, and Applications

Caption: Logical workflow of this compound from synthesis to applications.

Applications

This compound's unique chemical structure and properties make it a valuable compound in numerous industrial and agricultural sectors.

-

Agriculture: It is widely used as a nitrification inhibitor in fertilizers.[4][12] By slowing the conversion of ammonium to nitrate by soil microbes, it reduces nitrogen loss from leaching and enhances fertilizer efficiency.[11][12]

-

Chemical Synthesis: this compound is a key raw material for the production of melamine.[1][16] It is also used to synthesize other chemicals such as guanidine nitrate, barbiturates, and sulfonamides.[4][16]

-

Resins and Adhesives: It serves as a latent curing agent for epoxy resins, providing excellent shelf-life stability for one-component systems used in powder coatings, structural adhesives, and laminates for printed circuit boards.[1][17][10]

-

Flame Retardant: this compound is utilized as a flame retardant in various materials.[1][4]

-

Other Uses: Additional applications include its use as a dye-fixing agent in the textile industry, in water treatment chemicals, as a rubber vulcanization accelerator, and as a stabilizer for nitrocellulose.[3][6][16]

Safety Information

This compound is considered to have low acute toxicity.[10] However, it may cause skin and eye irritation.[8] Long-term exposure may lead to eczema.[8] Ingestion may cause gastrointestinal irritation and can lead to the formation of methemoglobin, which can cause cyanosis.[8] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[8] It should be stored in a cool, dry place away from incompatible materials.[17][8]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]

- 3. sanjaychemindia.com [sanjaychemindia.com]

- 4. This compound | 461-58-5 [chemicalbook.com]

- 5. This compound | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. klarchem.com [klarchem.com]

- 7. This compound [webbook.nist.gov]

- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 9. kuisbiochemical.com [kuisbiochemical.com]

- 10. Page loading... [wap.guidechem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. obrnutafaza.hr [obrnutafaza.hr]

- 13. intertekinform.com [intertekinform.com]

- 14. HPLC Determination of this compound on Sharc 1 Column | SIELC Technologies [sielc.com]

- 15. alfachemic.com [alfachemic.com]

- 16. chembk.com [chembk.com]

- 17. royal-chem.com [royal-chem.com]

dicyandiamide CAS number 461-58-5

An In-depth Technical Guide to Dicyandiamide (CAS 461-58-5)

Abstract

This compound (DCD), also known as cyanoguanidine, is a highly versatile and reactive nitrogen-based molecule with the chemical formula C₂H₄N₄.[1][2] It serves as a fundamental building block in industrial chemistry, finding extensive applications in pharmaceuticals, agriculture, and material science.[2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis methodologies, key chemical reactions, and significant industrial applications. It details experimental protocols for its synthesis and its use in the production of the drug metformin (B114582) and the curing of epoxy resins. Furthermore, this document elucidates the mechanisms of action for its primary roles as a nitrification inhibitor and an epoxy curing agent through structured diagrams. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this pivotal chemical compound.

Physicochemical and Toxicological Properties

This compound is a white, crystalline, non-volatile powder that is stable when dry.[3][4] It is soluble in water, alcohol, and other polar organic solvents but insoluble in nonpolar solvents like benzene (B151609) and chloroform.[4][5] Its high nitrogen content (66% by weight) and multifaceted reactivity are central to its widespread use.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 461-58-5 | [2][3][6] |

| Molecular Formula | C₂H₄N₄ | [1][2][3] |

| Molecular Weight | 84.08 g/mol | [5][7] |

| Appearance | White crystalline powder | [1][4][8] |

| Melting Point | 207-211°C (404.6-411.8°F) | [5] |

| Boiling Point | 229.8°C at 760 mmHg | [5] |

| Density | 1.40 g/cm³ | [9] |

| Solubility in Water | 2.26 g / 100 mL at 13°C; higher in hot water | |

| Solubility in Ethanol (B145695) | 1.2 g / 100 mL at 13°C | |

| Synonyms | Cyanoguanidine, DCD, DICY, Dicyanodiamide | [6] |

Table 2: Toxicological Data

| Metric | Value / Observation | References |

| LD50 (Oral, Mouse) | > 4000 mg/kg | |

| Human Health Hazards | May cause eye, skin, and respiratory tract irritation. Ingestion may lead to gastrointestinal irritation.[10] Absorption can form methemoglobin, causing cyanosis.[10] | |

| Environmental Hazards | Considered to have low environmental impact when used responsibly. Not classified as a persistent, bioaccumulative, or toxic (PBT) substance.[1][7] | |

| Flammability | Non-flammable.[4] Decomposes upon heating to produce toxic gases.[4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound starts with calcium cyanamide (B42294) (CaCN₂), often referred to as lime nitrogen.[2][4] The process involves the dimerization of cyanamide under controlled alkaline conditions.[2]

// Node Definitions CaCN2 [label="Calcium Cyanamide (CaCN₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis (H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Suspension [label="Ca(OH)₂ Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="Decalcification (CO₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration1 [label="Filtration", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H2NCN [label="Cyanamide Solution (H₂NCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Dimerization (Alkaline, ~74°C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DCD_crude [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Cooling, Crystallization, Filtration & Drying", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DCD_final [label="Pure this compound (C₂H₄N₄)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions CaCN2 -> Hydrolysis [label="Step 1"]; Hydrolysis -> Suspension; Suspension -> Filtration1; Filtration1 -> CO2 [label="Filtrate"]; CO2 -> H2NCN; H2NCN -> Polymerization [label="Step 2"]; Polymerization -> DCD_crude; DCD_crude -> Purification [label="Step 3"]; Purification -> DCD_final; }

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of this compound from Calcium Cyanamide

This protocol is a generalized representation of the industrial manufacturing process.[2][4]

-

Hydrolysis: Calcium cyanamide (lime nitrogen) is treated with water. This hydrolysis step produces a suspension containing calcium hydroxide.[2]

-

Decalcification: The filtrate from the hydrolysis step is treated with carbon dioxide (CO₂). This precipitates the calcium ions as calcium carbonate, which is then removed via filtration, yielding a cyanamide solution.[2][4]

-

Dimerization: The resulting cyanamide solution is made alkaline and heated to approximately 74°C. Under these conditions, the cyanamide undergoes a controlled dimerization reaction to form this compound.[2]

-

Purification: The solution is then cooled to induce crystallization. The resulting this compound crystals are separated by filtration, washed, and dried to yield the final pure product.[4]

Key Chemical Reactions and Applications

This compound's unique structure, featuring a reactive cyano group and a guanidine (B92328) core, allows it to participate in a wide range of chemical reactions.[2] This versatility makes it a crucial intermediate in many sectors.

Application in Agriculture: Nitrification Inhibition

In agriculture, this compound is a widely used nitrification inhibitor.[1][11][12] It is added to nitrogen-based fertilizers to improve nitrogen use efficiency by slowing the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻).[11][13] This retention of nitrogen in the less mobile ammonium form reduces nitrogen loss through leaching and denitrification, minimizing environmental pollution and ensuring a steady supply of nitrogen to crops.[11][14] DCD specifically inhibits the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification.[12][15]

// Node Definitions NH4 [label="Ammonium (NH₄⁺)\n(Less Mobile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrosomonas [label="Nitrosomonas Bacteria", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NO2 [label="Nitrite (NO₂⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrobacter [label="Nitrobacter Bacteria", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NO3 [label="Nitrate (NO₃⁻)\n(Highly Mobile, Prone to Leaching)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCD [label="this compound (DCD)", fillcolor="#FBBC05", fontcolor="#202124"]; Leaching [label="Nitrogen Loss\n(Leaching, Denitrification)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uptake [label="Plant Nitrogen Uptake", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions NH4 -> Nitrosomonas [label="Nitrification Step 1"]; Nitrosomonas -> NO2; NO2 -> Nitrobacter [label="Nitrification Step 2"]; Nitrobacter -> NO3; DCD -> Nitrosomonas [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; NO3 -> Leaching; NH4 -> Uptake; } Caption: Mechanism of nitrification inhibition by this compound.

Application in Material Science: Epoxy Resin Curing

// Node Definitions Epoxy [label="Epoxy Resin\n(Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCD [label="this compound\n(Solid Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixture [label="Stable Mixture\n(Room Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat\n(>150°C)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Cross-Linking Reaction\n(Amine-Epoxy Addition)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cured [label="Cured Epoxy\n(Solid Thermoset)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Epoxy -> Mixture; DCD -> Mixture; Mixture -> Heat [label="Activation"]; Heat -> Reaction; Reaction -> Cured; }

Caption: Logical workflow of epoxy resin curing with this compound.

Experimental Protocol 2: Curing of Epoxy Resin with this compound

This protocol describes a general laboratory procedure for curing a standard Bisphenol A epoxy resin.

-

Formulation: Prepare a mixture of a liquid epoxy resin (e.g., E-51 or EPON 828) and micronized this compound powder. A typical loading is 4-10 parts by weight of DCD per 100 parts of resin (phr). [16]For accelerated curing, add 1-5 phr of a urea-based accelerator.

-

Homogenization: Thoroughly mix the components until the this compound is uniformly dispersed. To prevent settling, fumed silica (B1680970) can be added as a thixotropic agent. [16]3. Application: Apply the formulated adhesive or coating to the desired substrate.

-

Curing: Place the assembly in an oven and heat to the target curing temperature.

Application in Pharmaceuticals: Synthesis of Metformin

// Node Definitions DCD [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMA [label="Dimethylamine\n(or Dimethylamine (B145610) HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Methanol, Toluene)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction\n(Heating)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metformin [label="Metformin", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="Hydrochloric Acid\n(for salt formation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MetforminHCl [label="Metformin Hydrochloride\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions DCD -> Reaction; DMA -> Reaction; Solvent -> Reaction; Reaction -> Metformin; Metformin -> MetforminHCl; HCl -> MetforminHCl; }

Caption: Synthesis pathway of metformin from this compound.

Experimental Protocol 3: Synthesis of Metformin Hydrochloride from this compound

This protocol is based on published laboratory synthesis methods. [20][21][22]

-

Reactant Preparation: In a reaction vessel, dissolve 16.8 g of this compound in 50 mL of methanol. Add 9.1 g of dimethylamine with stirring. [21]2. Reaction Initiation: Add a base, such as 27 g of sodium methoxide, to the mixture. [21]Alternatively, react this compound with dimethylamine hydrochloride directly under reflux. [20][22]3. Reaction Conditions: Gently heat the mixture to a reaction temperature of 30°C and maintain with stirring for approximately 5 hours. [21]Monitor the reaction's completion by checking for the disappearance of the this compound starting material (e.g., via chromatography). [21]4. Work-up: After the reaction is complete, concentrate the mixture to remove the methanol. Add 50 mL of purified water to the residue. [21]5. Salt Formation and Purification: Carefully add concentrated hydrochloric acid (e.g., 15 mL of 38% HCl) dropwise to adjust the pH to 3. [21]This forms the hydrochloride salt.

-

Crystallization: Add 180 mL of 80% ethanol to the aqueous solution and cool in an ice-water bath or freezer to induce crystallization of metformin hydrochloride. [21]7. Isolation: Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization or activated carbon treatment. [21]

Other Industrial Applications

Beyond these core areas, this compound serves as an intermediate in the production of a wide range of organic chemicals: [3]* Melamine Production: It is a primary raw material for melamine, which is used to make durable resins. [2]* Flame Retardants: Used as a flame retardant additive in textiles, paper, and plastics. [1][23]* Dye Fixing: this compound-formaldehyde resins are used as fixing agents in the dyeing industry. * Water Treatment: Its polymerized form, poly-dicyandiamide, is used as a flocculant and decoloring agent in wastewater treatment. [23][24]* Guanidine Salts: It is a precursor for various guanidine salts used in explosives and other applications.

References

- 1. This compound – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. thechemco.com [thechemco.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (DCDA) [titanunichem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound | 461-58-5 [chemicalbook.com]

- 9. Cyanoguanidine - Sciencemadness Wiki [sciencemadness.org]

- 10. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 11. nbinno.com [nbinno.com]

- 12. DCD: Research Findings | NutrientStar [nutrientstar.org]

- 13. justagriculture.in [justagriculture.in]

- 14. alphachem.biz [alphachem.biz]

- 15. DCD: Product | NutrientStar [nutrientstar.org]

- 16. This compound cured epoxy adhesives - yolatech.com [yolatech.com]

- 17. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]

- 18. mdpi.org [mdpi.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 22. CN105968032A - Synthetic method of metformin hydrochloride - Google Patents [patents.google.com]

- 23. niir.org [niir.org]

- 24. aevixchemical.com [aevixchemical.com]

In-Depth Technical Guide to Dicyandiamide (Cyanoguanidine) for Researchers and Drug Development Professionals

An authoritative overview of dicyandiamide (DCD), encompassing its chemical synonyms, physical and chemical properties, and its significant applications in synthetic chemistry, materials science, and agriculture. This guide provides detailed experimental protocols and explores the mechanism of action of related compounds in therapeutic contexts.

This compound, scientifically known as cyanoguanidine, is a versatile and highly reactive compound. It serves as a fundamental building block in the synthesis of a wide array of organic compounds, including pharmaceuticals, and is extensively used in industrial applications such as epoxy resin curing and as a nitrification inhibitor in agriculture. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core aspects of this compound and its derivatives.

Synonyms and Identifiers

This compound is known by a multitude of synonyms in scientific literature and commercial applications. A comprehensive list is provided below to aid in literature searches and material identification.

| Type | Name/Identifier |

| IUPAC Name | 2-cyanoguanidine |

| Common Names | Cyanoguanidine, Dicyanodiamide |

| Abbreviations | DCD, DICY, DCDA |

| CAS Number | 461-58-5 |

| Other Names | 1-Cyanoguanidine, N-Cyanoguanidine, Guanidine-1-carbonitrile, Didin |

| Depositor-Supplied Synonyms | Dicyandiamido, Dicyandiamin, Pyroset DO, Epicure DICY 7, Epicure DICY 15, Araldite HT 986, Bakelite VE 2560 |

Core Applications and Mechanisms of Action

This compound's utility stems from its unique chemical structure, featuring both nitrile and guanidine (B92328) functionalities. This allows it to participate in a variety of chemical reactions, making it a valuable intermediate in several key processes.

Role in Pharmaceutical Synthesis

This compound is a critical precursor in the synthesis of biguanide (B1667054) drugs, most notably metformin (B114582), a first-line treatment for type II diabetes.[1][2] The synthesis involves the reaction of this compound with an appropriate amine under heat, often in the presence of a catalyst.[1] It also serves as a starting material for other guanidine-containing compounds with potential therapeutic activities, including anti-inflammatory and antithrombotic agents.[3]

Curing Agent for Epoxy Resins

In the realm of materials science, this compound is a widely used latent curing agent for epoxy resins.[4][5] Its latency allows for stable, one-component epoxy formulations that cure only upon heating. The curing mechanism is complex and involves the reaction of the amine and cyano groups of this compound with the epoxide groups of the resin, leading to a highly cross-linked, durable polymer network.[6][7] Accelerators such as ureas and imidazoles are often employed to lower the curing temperature and time.[4][5]

Nitrification Inhibitor in Agriculture

This compound is an effective nitrification inhibitor, used to improve the efficiency of nitrogen-based fertilizers.[8][9] It selectively inhibits the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification—the oxidation of ammonium (B1175870) to nitrite.[10] By slowing this conversion, this compound helps to retain nitrogen in the less mobile ammonium form for a longer period, reducing nitrogen loss through leaching and denitrification.[8]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value |

| Molecular Formula | C₂H₄N₄ |

| Molar Mass | 84.08 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 209-211 °C |

| Solubility in Water | 32 g/L (20 °C) |

| Density | 1.404 g/cm³ |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of N,N-dimethylbiguanide (Metformin) from this compound

This protocol outlines a general procedure for the synthesis of metformin hydrochloride from this compound and dimethylamine (B145610) hydrochloride.

Materials:

-

This compound

-

Dimethylamine hydrochloride

-

Ethanol

-

Microwave reactor or oil bath

-

Thin-layer chromatography (TLC) plates

-

Preparative TLC plates

-

Iodine chamber

-

Ethanol for extraction

Procedure:

-

Prepare a solution of this compound (0.42 g) and dimethylamine hydrochloride (0.4 g) in 5 ml of ethanol.[11]

-

Spot the solution onto a preparative TLC plate.[11]

-

Irradiate the plate in a microwave reactor at 540 W for 5 minutes, with intermittent cooling every 40 seconds. Alternatively, heat the reaction mixture at 120-140 °C for 4 hours in a sealed vessel.[11]

-

Monitor the reaction progress using a reference TLC plate with spots of the reactants and the expected product.[11]

-

After completion of the reaction, visualize the product spot on the reference TLC plate using an iodine chamber.[11]

-

Scrape the corresponding silica (B1680970) gel area from the preparative TLC plate.[11]

-

Extract the product from the silica gel using ethanol.[11]

-

Evaporate the solvent to obtain the metformin hydrochloride product.[11]

Curing of Epoxy Resin with this compound Monitored by DSC

This protocol describes the use of Differential Scanning Calorimetry (DSC) to study the curing behavior of an epoxy resin with this compound.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (micronized)

-

Accelerator (e.g., Monuron)

-

Mortar and pestle

-

DSC instrument with hermetic pans

Procedure:

-

Prepare a homogeneous mixture of the powdered epoxy resin, this compound (e.g., 4 parts per hundred parts of resin - phr), and accelerator by grinding in a mortar.[6]

-

Accurately weigh a small amount of the mixture (approximately 3.5 mg) into a DSC sample pan.[6]

-

Place the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]

-

Record the heat flow as a function of temperature to obtain the curing exotherm.

-

After the initial scan, cool the sample to room temperature and perform a second scan to determine the glass transition temperature (Tg) of the cured resin.[6]

Nitrification Inhibition Assay in Soil

This protocol outlines a soil incubation experiment to assess the nitrification inhibitory effect of this compound.

Materials:

-

Air-dried soil, sieved

-

Urea (B33335) solution

-

This compound (DCD) solution

-

Plastic incubation jars

-

2 M KCl solution for extraction

-

Flow-injection autoanalyzer or spectrophotometer for nitrogen analysis

Procedure:

-

Pre-incubate the air-dried soil at a controlled moisture level (e.g., 60% water-holding capacity) and temperature (e.g., 20°C) for a specified period to stabilize microbial activity.[8]

-

Prepare treatment groups: control (no additions), urea only, and urea + DCD.

-

Add the respective solutions to the soil samples in the incubation jars and mix thoroughly. A typical application rate for DCD is 20% of the applied nitrogen.[8]

-

Cover the jars with parafilm with small perforations for aeration and incubate at a constant temperature in the dark.[8]

-

At regular time intervals (e.g., 1, 5, 10, 20, 30 days), collect soil samples from each treatment group.[8]

-

Extract the mineral nitrogen (NH₄⁺-N, NO₂⁻-N, and NO₃⁻-N) from the soil samples using a 2 M KCl solution.[8]

-

Analyze the concentration of the different nitrogen forms in the extracts using a flow-injection autoanalyzer or colorimetric methods.[8]

-

Calculate the nitrification inhibition based on the differences in nitrate (B79036) and ammonium concentrations between the DCD-treated and urea-only samples.[8]

Signaling Pathway Visualization

While this compound itself is not typically associated with direct modulation of specific signaling pathways in a therapeutic context, its derivatives have shown significant biological activity. For instance, the cyanoguanidine derivative CHS-828 has demonstrated potent anticancer effects.[12][13] Its mechanism of action is believed to involve the inhibition of the IκB kinase (IKK) complex, leading to the suppression of the NF-κB signaling pathway, and also the inhibition of nicotinamide (B372718) phosphoribosyltransferase (Nampt), resulting in NAD depletion.[14][15]

Caption: Proposed signaling pathways inhibited by the cyanoguanidine derivative CHS-828.

References

- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102516130A - Preparation method of metformin hydrochloride - Google Patents [patents.google.com]

- 3. Account Suspended [staffsites.sohag-univ.edu.eg]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.org [mdpi.org]

- 7. Curing of epoxy resins by this compound | Semantic Scholar [semanticscholar.org]

- 8. This compound has more inhibitory activities on nitrification than thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [dr.lib.iastate.edu]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer agent CHS 828 suppresses nuclear factor-kappa B activity in cancer cells through downregulation of IKK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

dicyandiamide solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of Dicyandiamide in Water and Organic Solvents

Introduction

This compound (DCD), also known as cyanoguanidine, is a versatile organic compound with the chemical formula C₂H₄N₄. It serves as a dimer of cyanamide (B42294) and a derivative of guanidine.[1][2] this compound presents as a white, crystalline, non-flammable powder that is stable under dry conditions.[3][4] It finds extensive application in various industries, including the manufacturing of pharmaceuticals, fertilizers, explosives, dyestuffs, and as a curing agent for epoxy resins.[1][5] A thorough understanding of its solubility characteristics in different solvent systems is paramount for its application, formulation, and synthesis processes. This guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, details common experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, it exhibits higher solubility in polar solvents and its solubility in most solvents increases with temperature.

Solubility in Water

This compound is slightly soluble in cold water, with its solubility increasing substantially with a rise in temperature.[1][4] This property is critical for its use in aqueous formulations and crystallization processes. An aqueous solution of this compound will gradually decompose to ammonia (B1221849) at 80°C.[3][4]

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 13 | 2.26 |

| 25 | 4.13 |

Note: Data sourced from multiple references.[1][3][5]

Solubility in Organic Solvents

This compound's solubility in organic solvents varies widely depending on the solvent's functional group and polarity. It is generally soluble in polar organic solvents like alcohols and amides, but sparingly soluble or insoluble in nonpolar solvents.[1][2] For instance, it is soluble in liquid ammonia, ethanol, and dimethylformamide, while being insoluble in benzene (B151609) and chloroform.[3][5]

Table 2: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Anhydrous Ethanol | 13 | 1.26 |

| Diethyl Ether | 13 | 0.01 |

| Methanol | 1 | 3.46 |

| Methanol | 20 | 4.88 |

| Ethanol | 0 | 0.937 |

| Ethanol | 26.4 | 1.70 |

| Ethanol | 35 | 2.26 |

| Ethanol | 49.9 | 3.30 |

| Ethanol | 60.1 | 4.13 |

Note: Data compiled from various sources.[1][3][5][6]

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is commonly achieved through established methods such as the gravimetric method and the static equilibrium method.[7][8] High-Performance Liquid Chromatography (HPLC) is often employed for the quantitative analysis of the solute in the saturated solution.[9]

Gravimetric Method

The gravimetric method is a widely used technique for determining the solid-liquid equilibrium solubility of compounds.[8]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel, typically a jacketed glass container to ensure precise temperature control.

-

Equilibration: The mixture is continuously agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration is determined experimentally by analyzing samples at different time intervals until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand for a period to allow the undissolved solid to settle.

-

Sampling: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature and prevent precipitation. The syringe is often fitted with a filter to remove any fine solid particles.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dried solid is achieved.

-

Calculation: The solubility is calculated based on the mass of the dissolved this compound and the volume or mass of the solvent used.

Analytical Method (HPLC)

For a more precise quantification of the dissolved this compound, especially in complex mixtures, High-Performance Liquid Chromatography (HPLC) is a preferred method.[9]

Protocol:

-

Preparation of Saturated Solution and Sampling: Steps 1-4 are followed as in the gravimetric method.

-

Sample Preparation: The withdrawn sample of the saturated solution is diluted with a suitable mobile phase to a concentration that falls within the calibrated range of the HPLC instrument.

-

HPLC Analysis: The diluted sample is injected into the HPLC system. The system is equipped with an appropriate column (e.g., a C18 column) and a detector (e.g., a UV detector set at a wavelength where this compound absorbs, such as 215 nm).

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample chromatogram to a standard curve generated from solutions of known this compound concentrations.

-

Calculation: The solubility is then calculated by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the gravimetric method.

Logical Relationships of this compound Solubility

This diagram provides a conceptual overview of the solubility of this compound in different classes of solvents, highlighting the general trends.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility and processing in various chemical applications. It demonstrates a clear preference for polar solvents, with its solubility in water and alcohols being particularly temperature-dependent. The established experimental protocols, such as the gravimetric method coupled with HPLC analysis, provide reliable means for quantifying its solubility. The information and diagrams presented in this guide offer a foundational understanding for researchers, scientists, and professionals in drug development, enabling informed decisions in formulation and process design involving this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 461-58-5 [chemicalbook.com]

- 3. This compound - this compound - Beilite Chemical Co., Ltd. [this compound.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyanoguanidine - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN110618227A - Method for detecting this compound content in cyanamide solution by using HPLC method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Decomposition Temperature of Dicyandiamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dicyandiamide (DCD), a versatile compound used in various industrial applications, including pharmaceuticals and as a curing agent for epoxy resins. Understanding its thermal behavior is critical for safe handling, storage, and application.

General Stability

This compound is a white crystalline powder that is stable under dry conditions at normal temperatures and pressures.[1][2][3] However, it is incompatible with strong acids, strong oxidizing agents, and strong bases.[4] When heated, this compound undergoes decomposition.[3] In aqueous solutions, it gradually decomposes at 80°C, producing ammonia.[5]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex process that is influenced by factors such as heating rate and the surrounding atmosphere. The primary decomposition product upon heating is melamine (B1676169).

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for this compound as determined by various thermal analysis techniques. It is important to note that the observed temperatures can vary depending on the experimental conditions, particularly the heating rate. An increase in heating rate generally leads to a shift of transition temperatures to higher values.

| Thermal Event | Temperature (°C) | Technique | Heating Rate (°C/min) | Atmosphere | Reference |

| Melting Point | 208-211 | Not Specified | Not Specified | Not Specified | [4] |

| Melting Point | 209.5 | Not Specified | Not Specified | Not Specified | [5] |

| Peak Endotherm (Melting) | 206.4 | DSC | Not Specified | Not Specified | |

| Peak Endotherm (Melting) | 219.5 | DSC | Not Specified | Not Specified | |

| Peak Endotherm (Melting) | 221.7 | DSC | Not Specified | Not Specified | |

| Decomposition Temperature | ~255.7 | DTA | 10 | Not Specified | [6] |

Note: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to measure the temperatures at which thermal events like melting and decomposition occur. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset and completion of decomposition.

Hazardous Decomposition Products

The thermal decomposition of this compound can produce toxic and hazardous gases, including:

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition temperature of this compound, standardized experimental protocols are essential. Below are typical methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to determine the melting point and the enthalpy of fusion, as well as to observe decomposition exotherms.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into a standard aluminum DSC pan.

-

Encapsulation: Seal the pan with an aluminum lid. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products.

-

Reference: Use an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Typically a dry, inert atmosphere such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition range (e.g., 350°C).

-

Heating Rate: A typical heating rate is 10°C/min. To study the kinetics of decomposition, multiple heating rates (e.g., 5, 10, 15, and 20°C/min) can be used.

-

-

Data Analysis: Analyze the resulting DSC curve to determine the onset temperature and peak temperature of the melting endotherm and any decomposition exotherms.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the temperature range over which this compound decomposes by measuring the change in mass as a function of temperature.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere, typically inert (nitrogen) or oxidative (air), with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 600°C).

-

Heating Rate: A standard heating rate is 10°C/min.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the temperature ranges of mass loss steps. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rates of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: A logical workflow for the thermal analysis of this compound.

This compound Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process. A key reaction is the formation of melamine through a series of condensation and cyclization reactions. The following diagram illustrates a simplified proposed pathway.

Caption: A simplified pathway for the thermal decomposition of this compound.

References

- 1. CA1055940A - Method of preparing melamine from cyanamide and/or this compound - Google Patents [patents.google.com]

- 2. mse.ucr.edu [mse.ucr.edu]

- 3. CN112209857A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. fpe.umd.edu [fpe.umd.edu]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the formation of melamine from this compound | CiNii Research [cir.nii.ac.jp]

- 7. sciencemadness.org [sciencemadness.org]

The Curing Enigma: An In-depth Technical Guide to the Mechanism of Dicyandiamide Action in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Dicyandiamide (DCDA or DICY) stands as a cornerstone latent curing agent for one-component epoxy resin formulations, prized for its ability to confer exceptional storage stability at ambient temperatures, followed by rapid cross-linking upon thermal activation. This guide delves into the intricate chemical mechanisms governing the action of this compound as a curing agent, exploring both uncatalyzed and accelerated reaction pathways. We will dissect the key chemical transformations, present quantitative kinetic and thermal data, and provide detailed experimental protocols for the analytical techniques used to elucidate these mechanisms.

Core Curing Mechanism: A Tale of Two Pathways

The curing of epoxy resins with this compound is a complex process that can proceed through several reaction pathways. The predominant mechanisms involve the nucleophilic addition of the amine and imine groups of DICY to the electrophilic carbon atoms of the oxirane ring in the epoxy resin. The reaction is significantly influenced by temperature and the presence of accelerators.

Uncatalyzed Thermal Curing

In the absence of an accelerator, this compound requires elevated temperatures, typically in the range of 180-200°C, to initiate a significant curing reaction.[1][2] The proposed mechanism involves the following key steps:

-

Melting and Dissolution: As the temperature rises, this compound melts and dissolves into the epoxy resin, a crucial step for the reaction to proceed.

-

Nucleophilic Attack: The primary and secondary amine groups of the this compound molecule act as nucleophiles, attacking the carbon atom of the epoxy ring. This leads to the opening of the oxirane ring and the formation of a hydroxyl group and a secondary or tertiary amine.

-

Propagation: The newly formed hydroxyl groups can then catalyze further reactions, including the reaction of other epoxy groups, leading to etherification and the formation of a cross-linked polymer network.

-

Nitrile Group Reactions: At higher temperatures, the nitrile group of this compound can also participate in the curing reaction, potentially forming substituted triazines or other heterocyclic structures, further increasing the cross-link density.

Accelerated Curing: The Role of Substituted Ureas

To reduce the high curing temperatures and shorten curing times, accelerators are frequently employed.[3] Substituted ureas, such as Monuron (N-(4-chlorophenyl)-N',N'-dimethylurea) and Diuron (N-(3,4-dichlorophenyl)-N',N'-dimethylurea), are among the most effective and widely used accelerators for DICY-cured epoxy systems.[2][4][5] These accelerators can lower the curing temperature to the 120-150°C range.[3]

The mechanism of acceleration is not a simple catalytic process but involves the in-situ generation of a more reactive species. The prevailing theory suggests the following sequence of events:

-

Accelerator-Epoxy Reaction: The substituted urea (B33335) accelerator first reacts with an epoxy group. This reaction is believed to generate a tertiary amine, such as dimethylamine, and a carbamate (B1207046) intermediate.[2][4]

-

Activation of this compound: The generated tertiary amine is a strong base and a potent nucleophile. It is proposed to activate the this compound by abstracting a proton, creating a highly reactive anionic DICY species.

-

Accelerated Nucleophilic Attack: This activated DICY anion then readily attacks the epoxy rings, leading to a rapid ring-opening polymerization and the formation of the cross-linked network at a much lower temperature.

Quantitative Analysis of this compound Curing

The curing process of this compound-epoxy systems can be quantitatively characterized by various thermal and kinetic parameters. Differential Scanning Calorimetry (DSC) is a primary tool for these measurements.

| Parameter | Uncatalyzed System | Accelerated System (Urea-based) | Reference(s) |

| Curing Temperature Range | 180 - 200 °C | 120 - 150 °C | [1][2][3] |

| Activation Energy (Ea) | ~160 kJ/mol | 80 - 120 kJ/mol | [2][6] |

| Peak Exotherm Temperature | ~170 °C (for TGMDA resin) | ~129 °C (for TGMDA resin with Diuron) | [4] |

Note: The exact values can vary depending on the specific epoxy resin, the concentration of this compound and accelerator, and the experimental conditions (e.g., heating rate in DSC).

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Cure Kinetics

Objective: To determine the curing temperature range, peak exotherm temperature, and heat of reaction of a this compound-cured epoxy formulation.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

Epoxy resin, this compound, and accelerator (if applicable)

-

Spatula and mixing container

Procedure:

-

Sample Preparation:

-

Accurately weigh the desired amounts of epoxy resin, this compound, and accelerator into a mixing container.

-

Thoroughly mix the components at a temperature that ensures homogeneity but does not initiate the curing reaction (e.g., slightly elevated temperature to reduce viscosity).

-

Accurately weigh 5-10 mg of the homogeneous mixture into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a starting temperature well below the expected onset of curing (e.g., 30°C).

-

Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan at the same heating rate to establish a baseline and determine the glass transition temperature (Tg) of the cured material.

-

-

Data Analysis:

-

From the first heating scan, determine the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.

-

Use kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall) to calculate the activation energy (Ea) from the data obtained at different heating rates.

-

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Cure Chemistry

Objective: To qualitatively and quantitatively monitor the chemical changes occurring during the curing of a this compound-epoxy system.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory.

-

KBr plates or ATR crystal.

-

Epoxy resin, this compound, and accelerator.

-

Film applicator or other means to create a thin film.

Procedure:

-

Sample Preparation:

-

Prepare a homogeneous mixture of the epoxy formulation as described for the DSC protocol.

-

Apply a thin film of the uncured mixture onto a KBr plate or the surface of an ATR crystal.

-

-

FTIR Analysis:

-

Place the sample into the heated accessory of the FTIR spectrometer.

-

Record an initial FTIR spectrum at the starting temperature.

-

Heat the sample according to a predefined temperature program (isothermal or ramp).

-

Collect FTIR spectra at regular time intervals throughout the curing process.

-

-

Data Analysis:

-

Monitor the changes in the intensity of characteristic absorption bands:

-

Epoxy group: ~915 cm⁻¹ (oxirane ring deformation). A decrease in this peak indicates the consumption of epoxy groups.

-

Nitrile group (C≡N): ~2160-2260 cm⁻¹. Changes in this region can indicate the involvement of the nitrile group in the reaction.

-

Hydroxyl group (O-H): A broad peak around 3200-3600 cm⁻¹. An increase in this peak signifies the formation of hydroxyl groups from the ring-opening reaction.

-

Amine groups (N-H): ~3300-3500 cm⁻¹. The disappearance of primary and secondary amine bands can be monitored.

-

-

The degree of cure can be quantified by normalizing the absorbance of the epoxy peak to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the epoxy backbone).

-

Visualization of Mechanisms and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Cure Kinetics Study of Two Epoxy Systems with Fourier Tranform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) (2012) | Dimitris S. Achilias | 87 Citations [scispace.com]

- 3. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

The Role of Dicyandiamide (DCD) as a Nitrification Inhibitor in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicyandiamide (DCD) is a widely utilized nitrification inhibitor in agricultural systems, designed to enhance nitrogen use efficiency and mitigate environmental nitrogen losses. By selectively targeting ammonia-oxidizing bacteria, DCD slows the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form more susceptible to leaching and denitrification. This guide provides a comprehensive technical overview of DCD's mechanism of action, its quantitative effects on soil nitrogen dynamics, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and scientists in the fields of soil science, environmental science, and agricultural chemistry.

Mechanism of Action: Inhibition of Ammonia (B1221849) Monooxygenase

The primary mode of action for this compound is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is crucial for the first and rate-limiting step of nitrification.[1] This process is carried out by ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA).[1] DCD acts as a non-competitive inhibitor, binding to the AMO enzyme and blocking its active site, thereby preventing the oxidation of ammonium to hydroxylamine.[2] This targeted inhibition leads to a temporary accumulation of ammonium in the soil, making it available for plant uptake over a longer period and reducing the potential for nitrate-related environmental issues.[1][3] While DCD significantly impacts AOB populations, its effect on the broader soil microbial community is generally considered minimal.[2][4] Studies have shown that DCD application does not significantly alter the diversity of the overall soil bacterial community.[2][4]

Quantitative Effects of this compound on Soil Nitrogen Dynamics

The application of DCD has been shown to have significant quantitative effects on various aspects of the soil nitrogen cycle. These effects are summarized in the tables below, compiled from multiple research studies.

Table 1: Effect of DCD on Nitrification Inhibition and Nitrogen Retention

| Parameter | Treatment | Result | Soil Type | Reference |

| Nitrification Inhibition | N + DCD | 72.6% inhibition | Latosolic red soil | [1][3] |

| N + Thiosulfate (B1220275) | 33.1% inhibition | Latosolic red soil | [1][3] | |

| NH₄⁺-N Disappearance | N + DCD | Decreased by 63.0% | Latosolic red soil | [1] |

| N + Thiosulfate | Decreased by 13.6% | Latosolic red soil | [1] | |

| Apparent N Recovery | N + DCD | Increased by 55.2% | Latosolic red soil | [1][3] |

| N + Thiosulfate | Increased by 4.8% | Latosolic red soil | [1][3] | |

| Gross Autotrophic Nitrification | Slurry + DCD | 79-90% inhibition | Grassland soils | [5] |

Table 2: Impact of DCD on Greenhouse Gas Emissions and Nitrogen Leaching

| Parameter | Treatment | Result | Condition/Soil | Reference |

| N₂O Emission Reduction | DCD | 44.7% | Meta-analysis | [6] |

| DMPP | 47.6% | Meta-analysis | [6] | |

| Nitrate Leaching | DCD | Reduced by 0.74 to 5.76 mg/kg soil | Red, black, and fluvo-aquic soils | [7] |

| Gaseous N Losses | DCD | Significantly inhibited | Red and black soils | [7] |

| DCD | Increased | Fluvo-aquic soil | [7] |

Table 3: Influence of DCD on Crop Yield and Nitrogen Uptake

| Parameter | Treatment | Result | Crop/System | Reference |

| Crop Yield | DCD | 6.5% increase | Meta-analysis | [6] |

| DMPP | 1.2% increase (not significant) | Meta-analysis | [6] | |

| Plant N Uptake | DCD | 18.1% increase | Meta-analysis | [6] |

| Maize Biomass | DCD | Increased | Fluvo-aquic soil | [7] |

Experimental Protocols for Evaluating this compound

The evaluation of DCD's efficacy as a nitrification inhibitor typically involves soil incubation experiments and field trials. Below are detailed methodologies for these key experiments.

Soil Incubation Study

Objective: To determine the effect of DCD on nitrogen transformations in a controlled laboratory setting.

Materials:

-

Fresh soil samples, sieved (e.g., 2 mm mesh)

-

This compound (DCD)

-

Nitrogen source (e.g., Urea (B33335), Ammonium Sulfate)

-

Incubation vessels (e.g., 250 ml plastic jars)

-

Incubator

-

Deionized water

-

Potassium chloride (KCl) solution (e.g., 2 M) for extraction

-

Analytical instruments for NH₄⁺-N and NO₃⁻-N determination (e.g., spectrophotometer, flow injection analyzer)

Procedure:

-

Soil Preparation: Collect soil from the desired depth (e.g., 0-20 cm). Air-dry the soil to a consistent moisture content and sieve it.

-

Pre-incubation: Moisten the soil to a specific water holding capacity (e.g., 60%) and pre-incubate in the dark at a constant temperature (e.g., 20°C) for a set period (e.g., 7 days) to stabilize microbial activity.

-

Treatment Application: Weigh a standardized amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into each incubation vessel.

-

Prepare the following treatments (with at least three replicates per treatment):

-

Control (CK): Soil only

-

Nitrogen (N): Soil + N source (e.g., 200 mg N kg⁻¹ soil)

-

N + DCD: Soil + N source + DCD (e.g., at 10-20% of the applied N rate, or 40 mg kg⁻¹)

-

-

Thoroughly mix the amendments into the soil. Adjust the moisture content of all samples to the desired level.

-

Incubation: Seal the vessels (allowing for some aeration, e.g., with perforated lids) and incubate in the dark at a constant temperature (e.g., 20°C).

-

Sampling: Destructively sample the replicates for each treatment at predetermined time intervals (e.g., 1, 5, 10, 15, 20, 30, 40, 50 days).

-

Extraction and Analysis: At each sampling point, extract the mineral nitrogen from the soil samples using KCl solution. Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations.

Soil Column Leaching Experiment

Objective: To assess the effect of DCD on nitrogen leaching under simulated rainfall conditions.

Materials:

-

Intact or packed soil columns (e.g., PVC pipes)

-

This compound (DCD)

-

¹⁵N-labeled urea or other N fertilizer

-

Simulated rainfall system

-

Leachate collection vessels

-

Analytical instruments for N forms and ¹⁵N analysis

Procedure:

-

Column Preparation: Fill columns with sieved soil or collect intact soil cores.

-

Fertilizer Application: Apply the ¹⁵N-labeled urea with and without DCD to the surface of the soil columns. A control group with no fertilizer should also be included.

-

Leaching Events: Apply a known volume of simulated rainwater to the top of the columns at specified intervals to simulate precipitation events.

-